molecular formula C10H17N.ClH<br>C10H18ClN B196017 Amantadine hydrochloride CAS No. 665-66-7

Amantadine hydrochloride

Cat. No.: B196017
CAS No.: 665-66-7
M. Wt: 187.71 g/mol
InChI Key: WOLHOYHSEKDWQH-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Chemistry: Researchers study amantadine hydrochloride’s reactivity, stability, and applications in drug design.

      Biology: It may be used in cell culture studies or as a tool to investigate viral entry mechanisms.

      Industry: Pharmaceutical companies explore its use in antiviral drug development.

  • Mechanism of Action

    Target of Action

    Amantadine hydrochloride primarily targets the M2 protein , a proton channel present in the influenza A virus . It also interacts with the dopamine system in the brain, making it useful in treating conditions like Parkinson’s disease .

    Mode of Action

    This compound acts as an antagonist of the influenza A virus’s M2 proton channel . By blocking this channel, it prevents the release of the virus’s genetic material into the host cell, inhibiting the virus’s ability to replicate . In the context of Parkinson’s disease, this compound likely increases the synthesis and release of dopamine, possibly inhibiting dopamine uptake .

    Biochemical Pathways

    It is known to influence thedopaminergic system , which plays a crucial role in movement and reward . In terms of its antiviral activity, it disrupts the life cycle of the influenza A virus by blocking the M2 proton channel .

    Pharmacokinetics

    This compound has a bioavailability of 86–90% when administered orally . It binds to about 67% of plasma proteins and undergoes minimal metabolism, mostly to acetyl metabolites . The elimination half-life ranges from 10–31 hours , and the drug is primarily excreted in the urine .

    Result of Action

    The antiviral action of this compound results in the inhibition of influenza A virus replication, reducing the severity and duration of influenza symptoms . In Parkinson’s disease, it helps to improve muscle control and reduce stiffness, allowing for more normal body movements .

    Action Environment

    The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other CNS stimulants or anticholinergic drugs can enhance its effects on the central nervous system . Additionally, renal function significantly impacts the drug’s clearance, making it contraindicated in individuals with end-stage kidney disease . The drug’s synthesis can also be made more environmentally friendly through the use of milder reaction conditions and less toxic reagents .

    Safety and Hazards

    Amantadine Hydrochloride can cause severe skin burns and eye damage. It is suspected of damaging fertility and the unborn child. It can cause damage to organs (Digestive organs) through prolonged or repeated exposure (Oral) . It is harmful if swallowed and may cause respiratory tract irritation .

    Preparation Methods

      Synthetic Routes: Amantadine hydrochloride can be synthesized through various routes, including chemical reactions involving .

      Industrial Production: The industrial production methods involve efficient synthesis and purification processes to obtain high-quality this compound.

  • Chemical Reactions Analysis

      Reactions: Amantadine hydrochloride undergoes various chemical reactions, including , , and reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve , while reduction could use and a catalyst.

      Major Products: These reactions yield products such as amantadine derivatives and intermediates.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    adamantan-1-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WOLHOYHSEKDWQH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2CC3CC1CC(C2)(C3)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H18ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    768-94-5 (Parent)
    Record name Amantadine hydrochloride [USAN:USP:JAN]
    Source ChemIDplus
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    DSSTOX Substance ID

    DTXSID50874031
    Record name 1-Adamantanamine, hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50874031
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    187.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Dry Powder
    Record name Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1)
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    CAS No.

    665-66-7
    Record name Amantadine hydrochloride
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    URL https://commonchemistry.cas.org/detail?cas_rn=665-66-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Amantadine hydrochloride [USAN:USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Amantadine hydrochloride
    Source DTP/NCI
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    Record name Amantadine hydrochloride
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    Record name Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1)
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 1-Adamantanamine, hydrochloride
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    Record name Amantadine hydrochloride
    Source European Chemicals Agency (ECHA)
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    Record name AMANTADINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    A: Amantadine hydrochloride exerts its antiviral activity primarily by interfering with the M2 protein of influenza A virus. [, , , ] This interference prevents the release of infectious viral nucleic acid into the host cell, thus inhibiting viral replication. [, ] While the exact mechanism remains unclear, it is suggested that this compound targets the transmembrane domain of the M2 protein, hindering its function. [, ] In some cases, this compound has also been observed to disrupt virus assembly during replication. []

    A: this compound is chemically designated as 1-adamantanamine hydrochloride. [, , ] Its molecular formula is C10H17N • HCl, and it has a molecular weight of 187.71. [, , ] Structurally, it is a tricyclo[3.3.1.13,7]decan-1-amine hydrochloride. []

    A: this compound is a stable white or nearly white crystalline powder. [, , ] It demonstrates good solubility in water and is also soluble in alcohol and chloroform. [, , ] One study revealed the stability of this compound under various stress conditions, including boiling, acidic and alkaline hydrolysis, oxidation, and ultraviolet irradiation. [] These characteristics make it suitable for various formulations, including capsules and tablets. [, , , , ]

    A: this compound is a stable compound, and its formulations typically aim to optimize its delivery and bioavailability. Common formulations include capsules and tablets. [, , ] Research has investigated the use of solid microneedles as a potential transdermal delivery system for this compound, but further research is needed. []

    A: The widespread use of this compound and similar compounds has led to the emergence of resistant influenza A strains. [, ] These strains often exhibit mutations in the M2 protein, particularly at positions S31N, V27A, and L26F. [] These mutations alter the structure of the M2 channel, reducing this compound's binding affinity and, therefore, its effectiveness. [] This highlights the need for ongoing surveillance and development of new antiviral agents.

    ANone: Various analytical techniques have been employed for the characterization and quantification of this compound in different matrices. These include:

    • High-Performance Liquid Chromatography (HPLC): This method is widely used for determining the content of this compound in pharmaceutical formulations like tablets and capsules. [, , ] Different HPLC methods, including those coupled with evaporative light scattering detection (ELSD) [] and gradient elution with dual-wavelength detection [], have been successfully applied.
    • Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (FID), has proven effective for determining related substances and impurities in this compound samples. [, ] This method allows for the separation and identification of various impurities, ensuring product quality control.
    • UV Spectrophotometry: Combined with chemometrics, UV spectrophotometry offers a rapid and straightforward approach for analyzing compound paracetamol and this compound mixtures. [, ] This method allows for the classification and identification of drugs, as well as component analysis.
    • Microfluidic Chip Method with Contactless Conductivity Detection: This emerging technique provides a rapid and sensitive approach for quantifying this compound in tablets. [] The method offers advantages such as simplicity, speed, and reproducibility.

    A: this compound exhibits good solubility in water, alcohol, and chloroform. [, , ] Its dissolution rate has been a focus of study, especially in the context of developing novel crystal forms and formulations. For example, a novel crystal form of paracetamol, when used in a compound formulation with this compound, demonstrated a dissolution rate exceeding 97%. [] This highlights the importance of exploring different solid-state forms and formulations to optimize the dissolution and bioavailability of this compound.

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